molecular formula C14H13BrO B6383219 3-Bromo-5-(3,5-dimethylphenyl)phenol CAS No. 1261925-01-2

3-Bromo-5-(3,5-dimethylphenyl)phenol

Cat. No.: B6383219
CAS No.: 1261925-01-2
M. Wt: 277.16 g/mol
InChI Key: QSPNNRSMWJDPPW-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-dimethylphenyl)phenol ( 1261925-01-2) is an organic compound with the molecular formula C 14 H 13 BrO and a molecular weight of 277.16 g/mol . This brominated biphenyl derivative features a phenolic group and bromine substituent on one ring and two methyl groups on the terminal phenyl ring, making it a valuable intermediate in organic synthesis and materials science research . The compound's structure, characterized by a rotatable bond count of 1 and a topological polar surface area of 20.2 Ų, offers versatility for further chemical modification . The electrophilic bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Simultaneously, the phenolic hydroxyl group can participate in hydrogen bonding or be functionalized via alkylation or acylation. The dimethylphenyl moiety can influence the compound's steric and electronic properties, which is a critical consideration in the design of functional materials or ligands . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for personal, medicinal, or veterinary applications.

Properties

IUPAC Name

3-bromo-5-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPNNRSMWJDPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686369
Record name 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-01-2
Record name 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3,5-dimethylphenyl)phenol can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3-Bromo-5-(3,5-dimethylphenyl)phenol may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,5-dimethylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-5-(3,5-dimethylphenyl)phenol with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and applications.

Structural Analog: 3-Bromo-5-(2,5-dimethoxyphenyl)phenol

  • Structure : Replaces methyl groups with methoxy substituents on the distal phenyl ring.
  • Key Differences: Electronic Effects: Methoxy groups are stronger electron donors than methyl groups, altering aromatic ring reactivity and hydrogen-bonding capacity . Lipophilicity: The dimethoxy analog has a LogP of 3.84 , whereas the dimethyl variant is likely more lipophilic due to reduced polarity. Synthesis: Bromination of phenolic precursors requires careful regiocontrol; methyl groups in 3,5-dimethylphenyl derivatives stabilize specific intermediates, unlike methoxy groups, which may direct bromination to different positions .

Heterocyclic Derivative: 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine

  • Structure : Incorporates a benzoxazole ring system with bromine and dimethylphenyl substituents.
  • Key Differences: Reactivity: The benzoxazole ring introduces nitrogen and oxygen heteroatoms, enabling π-π stacking and hydrogen bonding, unlike the phenol-based structure of the target compound . Applications: Benzoxazole derivatives are prevalent in optoelectronics and pharmaceuticals due to their rigid, planar structures , whereas phenolic analogs may prioritize agrochemical roles (e.g., photosynthetic inhibition) .

Bioactive Analog: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure: Shares the 3,5-dimethylphenyl group but replaces the phenol with a naphthalene-carboxamide moiety.
  • Key Differences: Bioactivity: This compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM) . Lipophilicity: The carboxamide group reduces LogP compared to brominated phenols, affecting membrane permeability and bioavailability .

Physicochemical and Functional Properties

Property 3-Bromo-5-(3,5-dimethylphenyl)phenol 3-Bromo-5-(2,5-dimethoxyphenyl)phenol N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Molecular Weight ~309.16 g/mol 309.16 g/mol ~335.38 g/mol
LogP ~4.0 (estimated) 3.84 ~3.5–4.0 (estimated)
Key Functional Groups Bromophenol, dimethylphenyl Bromophenol, dimethoxyphenyl Carboxamide, dimethylphenyl
Applications Agrochemical intermediates, materials Not reported Photosystem II inhibitors

Substituent Impact on Activity

  • Electron-Donating Groups: Methyl groups (in 3,5-dimethylphenyl) enhance lipophilicity and steric bulk, favoring membrane penetration in bioactive compounds .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-(3,5-dimethylphenyl)phenol, and how do protecting groups influence regioselectivity?

Methodological Answer:

  • Bromination Strategy: Direct bromination of 3,5-dimethylphenol often leads to nuclear bromination (e.g., para-position) due to the phenol group's activating effects. To achieve bromination at the meta position (as in the target compound), use the acetylated derivative (3,5-dimethylphenyl acetate) with N-bromosuccinimide (NBS). This directs bromination to the methyl group or adjacent positions, followed by deprotection .
  • Fries Rearrangement: Catalytic methods using zeolites (e.g., beta zeolite) can selectively rearrange dimethylphenyl acetates to phenols. For example, 3,5-dimethylphenyl acetate rearranges to the corresponding phenol with minimal by-products under optimized conditions .
  • Key Steps:
    • Protect the phenol group via acetylation.
    • Brominate using NBS in a radical-initiated reaction.
    • Deprotect using acidic or basic hydrolysis.

Q. How can researchers characterize the physical and chemical properties of 3-Bromo-5-(3,5-dimethylphenyl)phenol?

Methodological Answer:

  • Melting Point and Purity: Use differential scanning calorimetry (DSC) to determine melting points (e.g., 45–48°C for structurally similar dimethylphenols) and HPLC for purity assessment (>97% purity achievable via recrystallization) .
  • Spectroscopic Analysis:
    • NMR: Assign peaks based on substituent effects: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (broad signal at δ 5–6 ppm).
    • Mass Spectrometry: Confirm molecular weight (M+ = 275.07 g/mol) via ESI-MS or GC-MS.

Q. What electrophilic reactions are feasible for 3-Bromo-5-(3,5-dimethylphenyl)phenol, and how do substituents direct reactivity?

Methodological Answer:

  • Nitration: The bromine atom acts as a meta-director, while the phenol group directs electrophiles to para positions. Use nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the 4-position relative to the phenol .
  • Sulfonation: Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at the para position to the hydroxyl group.
  • Friedel-Crafts Alkylation: Limited due to steric hindrance from the 3,5-dimethyl groups; use bulky alkyl halides and AlCl₃ catalysis for moderate yields.

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 3,5-dimethylphenol derivatives be resolved?

Methodological Answer:

  • Substrate Engineering: Acetylation of the phenol group prevents unwanted nuclear bromination. For example, 3,5-dimethylphenyl acetate undergoes methyl bromination with NBS in CCl₄, avoiding para-bromination .
  • Catalytic Control: Beta zeolites enhance selectivity during Fries rearrangement, favoring phenol formation over ester cleavage. Optimize pore size and reaction temperature (e.g., 80–100°C) for higher yields .
  • Competing Pathways: Monitor by-products (e.g., di-brominated derivatives) via TLC and adjust stoichiometry (e.g., 1:1.2 substrate:NBS ratio).

Q. What catalytic systems are effective for coupling reactions involving 3-Bromo-5-(3,5-dimethylphenyl)phenol?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C to replace bromine with aryl groups.
  • Buchwald-Hartwig Amination: Employ Pd₂(dba)₃/XPhos (2.5 mol%) with amines in toluene at 110°C to introduce amino groups.
  • Key Considerations:
    • Bromine’s electronegativity slows oxidative addition; increase catalyst loading for sluggish reactions.
    • Steric effects from 3,5-dimethyl groups may reduce coupling efficiency—use bulky ligands (e.g., SPhos) to mitigate .

Q. How can the biological activity of 3-Bromo-5-(3,5-dimethylphenyl)phenol be evaluated in drug discovery contexts?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays. The bromine and phenol groups may chelate active-site metals.
    • Antimicrobial Activity: Use MIC assays against Gram-positive bacteria (e.g., S. aureus), leveraging the compound’s lipophilic nature for membrane disruption.
  • Molecular Docking: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. The 3,5-dimethyl groups may occupy hydrophobic pockets .
  • Comparative Studies: Benchmark against analogs (e.g., 3-chloro derivatives) to assess halogen effects on bioactivity .

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